molecular formula C13H11F3N2O2S B12601892 3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid CAS No. 918793-50-7

3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid

Cat. No.: B12601892
CAS No.: 918793-50-7
M. Wt: 316.30 g/mol
InChI Key: NVGRJKVWFZYIKC-UHFFFAOYSA-N
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Description

3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Aniline Moiety: The aniline moiety with a trifluoromethyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Propanoic Acid Group: The propanoic acid group can be introduced through a carboxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The propanoic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(trifluoromethyl)aniline: This compound is similar in structure but lacks the thiazole ring and propanoic acid group.

    4-(Trifluoromethyl)aniline: This compound has a similar aniline moiety but does not contain the thiazole ring or propanoic acid group.

Uniqueness

3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid is unique due to the combination of the trifluoromethyl group, thiazole ring, and propanoic acid group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918793-50-7

Molecular Formula

C13H11F3N2O2S

Molecular Weight

316.30 g/mol

IUPAC Name

3-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]propanoic acid

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)8-1-3-9(4-2-8)17-12-18-10(7-21-12)5-6-11(19)20/h1-4,7H,5-6H2,(H,17,18)(H,19,20)

InChI Key

NVGRJKVWFZYIKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)CCC(=O)O

Origin of Product

United States

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